3-(2,6-Difluorophenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(2,6-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUYRXIULZCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-58-6 | |
| Record name | Pyrrolidine, 3-(2,6-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Structural and Electronic Features Influencing Synthesis
Molecular Architecture
The compound’s core consists of a pyrrolidine ring (C4H8N) substituted at the 3-position with a 2,6-difluorophenyl group. The hydrochloride salt enhances aqueous solubility (logP ≈ 1.2), critical for biological assays. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C10H12ClF2N |
| Molecular weight | 219.66 g/mol |
| SMILES | C1CNCC1C2=C(C=CC=C2F)F.Cl |
| Predicted pKa (amine) | ~8.5 |
The meta-fluorine arrangement minimizes steric clashes, enabling planar phenyl ring conformations favorable for π-π interactions in target binding.
Electronic Effects of Fluorination
Fluorine's electronegativity (-3.98 Pauling) withdraws electron density from the phenyl ring, altering reaction kinetics during synthetic steps. This electron-deficient aromatic system directs electrophilic substitutions to the 4-position but complicates nucleophilic aromatic substitutions due to poor leaving-group activation.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Disconnection of the C3-pyrrolidine–aryl bond suggests two primary routes:
- Pyrrolidine ring construction from a 2,6-difluorophenyl-containing precursor.
- Aryl group introduction onto a preformed pyrrolidine scaffold.
Route 1: Pyrrolidine Ring Formation via Cyclization
Michael Addition–Cyclization
A linear amine precursor undergoes intramolecular cyclization. For example:
- Substrate preparation : 4-(2,6-Difluorophenyl)-2-buten-1-amine synthesized via Heck coupling between 1,3-difluoroiodobenzene and allylamine.
- Cyclization : Base-mediated (e.g., K2CO3) intramolecular Michael addition at 80°C in DMF, yielding pyrrolidine.
- Salt formation : Treatment with HCl gas in Et2O generates the hydrochloride.
Challenges :
- Regioselectivity in butenamine synthesis.
- Over-reduction risks if catalytic hydrogenation is employed.
Reductive Amination
Condensation of 2,6-difluorobenzaldehyde with 1,4-diaminobutane followed by NaBH4 reduction:
$$ \text{2,6-F}2\text{C}6\text{H}3\text{CHO} + \text{H}2\text{N(CH}2\text{)}4\text{NH}2 \xrightarrow{\text{Ti(OEt)}4} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{Pyrrolidine} $$
Patent data shows Ti(OEt)4 facilitates imine formation (98% yield), while NaBH4 selectively reduces the imine without affecting aryl fluorides.
Route 2: Aryl Group Introduction to Pyrrolidine
Suzuki–Miyaura Coupling
Palladium-catalyzed cross-coupling between 3-bromopyrrolidine and 2,6-difluorophenylboronic acid:
$$ \text{3-Br-C}4\text{H}7\text{N} + \text{2,6-F}2\text{C}6\text{H}3\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(2,6-F}_2\text{Ph)-pyrrolidine} $$
Optimization Data :
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | 72% |
| Solvent | DME/H2O (3:1) | |
| Temperature | 85°C, 12 h |
Limitations include bromide precursor availability and homocoupling side reactions.
Directed ortho-Metalation
Directed lithiation of pyrrolidine derivatives:
- Directing group installation : 3-(Trimethylsilyl)pyrrolidine.
- Li–Halogen exchange : n-BuLi at −78°C generates aryl lithium species.
- Quenching with 1,3-difluoroiodobenzene : Forms C–C bond at the 3-position.
Critical Step :
Enantioselective Synthesis
While the target compound’s stereochemistry is unspecified, asymmetric methods from related systems include:
- Chiral auxiliaries : (R)-tert-Butanesulfinamide directs stereoselective imine formation.
- Catalytic asymmetric hydrogenation : Ru-BINAP complexes reduce enamines to pyrrolidines with >90% ee.
Physicochemical Characterization and Purification
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,6-Difluoroiodobenzene | 320 |
| Pd catalysts | 1,200 |
| Ti(OEt)4 | 450 |
Route 2.3.1 (Suzuki coupling) incurs higher catalyst costs but offers better scalability than low-temperature lithiation.
Environmental Impact
- PMI (Process Mass Intensity) : 68 for reductive amination vs. 112 for Suzuki coupling.
- Waste streams : Ti-containing residues from asymmetric synthesis require specialized treatment.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives of the compound.
Substitution: Generation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Profile
- Chemical Formula: C₁₀H₁₂ClF₂N
- Molecular Weight: 219.66 g/mol
- IUPAC Name: 2-(2,6-difluorophenyl)pyrrolidine; hydrochloride
- CAS Number: 1218935-60-4
Medicinal Chemistry
Inhibitor Development:
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride is primarily studied for its inhibitory effects on various enzymes and receptors. Notably, it has been investigated as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the regulation of nitric oxide levels in the nervous system. Research indicates that fluorine substituents enhance binding affinity and selectivity towards nNOS, making this compound a valuable candidate for further development in treating neurological disorders .
Pharmacological Studies:
In preclinical studies, compounds similar to this compound have shown promise in modulating pathways associated with neurodegenerative diseases such as Alzheimer's. The ability of these compounds to stabilize microtubules and inhibit tau aggregation has been demonstrated in transgenic mouse models . This suggests that they could play a significant role in developing therapies aimed at cognitive decline.
Structure-Activity Relationship (SAR) Studies
SAR Insights:
The compound's structure allows for extensive SAR studies to optimize its pharmacological properties. By modifying substituents on the pyrrolidine scaffold, researchers can assess how these changes affect biological activity and selectivity. For instance, variations in the fluorination pattern have been shown to impact the compound's efficacy as an nNOS inhibitor .
Table 1: Comparison of Pyrrolidine Derivatives
| Compound Name | Structural Features | Binding Affinity | Biological Activity |
|---|---|---|---|
| This compound | 2,6-Difluoro substitution | High | nNOS Inhibition |
| 3-(3-Fluorophenyl)pyrrolidine hydrochloride | Single fluorine substitution | Moderate | Reduced activity |
| 3-(2-Chlorophenyl)pyrrolidine hydrochloride | Chlorinated phenyl group | Variable | Different activity profile |
Therapeutic Applications
Potential Therapeutic Uses:
The unique chemical structure of this compound positions it as a candidate for treating conditions linked to nitric oxide dysregulation. Its development may lead to new treatments for diseases such as:
- Alzheimer's Disease: By stabilizing microtubules and preventing tau aggregation.
- Neurodegenerative Disorders: Through modulation of nitric oxide pathways.
Case Studies
Case Study 1: Inhibition of nNOS
A study demonstrated that derivatives of pyrrolidine with fluorinated phenyl groups exhibited increased potency against nNOS compared to non-fluorinated analogs. The binding interactions were analyzed through X-ray crystallography, revealing critical insights into the binding mechanism and potential for further optimization .
Case Study 2: Microtubule Stabilization
Research involving transgenic mouse models showed that compounds similar to this compound could effectively stabilize microtubules and reduce tau pathology. This finding supports the hypothesis that targeting microtubule dynamics is a viable strategy for combating neurodegeneration .
Mechanism of Action
The mechanism by which 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-(2,6-difluorophenyl)pyrrolidine hydrochloride with analogous compounds, focusing on molecular properties, substitution patterns, and commercial availability.
Note: The CAS number for 2-(2,6-difluorophenyl)pyrrolidine hydrochloride is inferred from , which conflates multiple entries; cross-verification is advised.
Key Structural and Functional Insights
Positional Isomerism: The 3- vs. 2-position of the difluorophenyl group on pyrrolidine (e.g., 3-(2,6-difluorophenyl) vs.
Substituent Effects :
- The addition of a methyl group (as in 3-methylpyrrolidine derivatives) increases hydrophobicity and may enhance metabolic stability.
- Fluorine substitution on the pyrrolidine ring (e.g., 3,3-difluoropyrrolidine) introduces conformational rigidity due to the electronegativity of fluorine, affecting solubility and reactivity.
Heterocycle Variations :
- Replacing pyrrolidine with tetrazole (as in 5-(2,6-difluorophenyl)tetrazole) introduces aromaticity and hydrogen-bonding capacity, which could modulate pharmacokinetic properties.
Commercial Availability :
- The base compound (this compound) is less widely available (95% purity) compared to analogs like 3,3-difluoropyrrolidine hydrochloride (98% purity).
Discrepancies and Limitations
- Molecular Formula Conflicts: lists the molecular formula as C₁₂H₁₆ClNO for the target compound, conflicting with the structurally derived C₁₀H₁₂ClF₂N. This may reflect errors in source documentation or variations in salt forms.
- CAS Number Gaps : Several compounds lack explicit CAS numbers, complicating precise identification.
Biological Activity
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a pyrrolidine ring substituted with a difluorophenyl group. This configuration is significant for its interaction with biological targets.
- CAS Number : 2095409-58-6
- Molecular Formula : C9H11ClF2N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzymatic activities and receptor binding, influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurovascular regulation and neurotransmission .
- Receptor Modulation : It may also act as a modulator of specific receptors involved in various signaling pathways, potentially affecting conditions such as hypertension and neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.2 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 3.8 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and cell cycle dysregulation .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism underlying this antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : The compound displays moderate oral bioavailability.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination from the body.
A pharmacokinetic study performed in NMRI mice showed varying exposure levels based on administration routes:
| Route | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |
|---|---|---|---|
| Oral | 33 | 0.5 | 5700 |
| Intraperitoneal | 830 | 0.25 | 66,000 |
These results highlight the importance of administration route in achieving therapeutic concentrations .
Case Studies and Research Findings
- Neuronal Nitric Oxide Synthase Inhibition : A study demonstrated that derivatives of pyrrolidine, including the difluorophenyl variant, significantly inhibited nNOS, suggesting potential applications in treating neurodegenerative disorders .
- Anticancer Efficacy in Animal Models : In vivo studies using mouse models showed that the compound effectively reduced tumor size in xenograft models when administered at specific dosages .
- Synergistic Effects with Other Agents : Recent research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines, suggesting a potential for combination therapies .
Q & A
Q. Advanced
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., 225°C dec. for 2,6-dichlorophenylhydrazine hydrochloride vs. 240°C for difluorophenyl analogs) .
- Molecular Electrostatic Potential (MEP) : Maps electrophilic sites (e.g., carbonyl vs. fluorine in ) to predict reactivity .
- Crystallographic data : Analyze unit cell parameters (e.g., , for fluorinated chalcones) to assess steric effects .
How should researchers handle discrepancies between experimental and computational 19F^{19}\text{F}19F NMR chemical shifts?
Q. Advanced
- Solvent corrections : Include PCM (Polarizable Continuum Model) in DFT calculations to mimic solvent environments (e.g., DMSO-d shifts vs. gas phase) .
- Relativistic effects : Use ZORA (Zero-Order Regular Approximation) for heavy-atom (F) shielding tensors.
- Dynamic averaging : Account for conformational flexibility via MD simulations to match experimental linewidths .
What safety protocols are recommended for handling this compound in synthetic workflows?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
